molecular formula C8H17N3 B14593444 2-Hydrazinylidene-1-methyl-5-propylpyrrolidine CAS No. 61309-07-7

2-Hydrazinylidene-1-methyl-5-propylpyrrolidine

Cat. No.: B14593444
CAS No.: 61309-07-7
M. Wt: 155.24 g/mol
InChI Key: JPRISMYGTRIRAI-UHFFFAOYSA-N
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Description

2-Hydrazinylidene-1-methyl-5-propylpyrrolidine is a heterocyclic organic compound that features a pyrrolidine ring substituted with hydrazinylidene, methyl, and propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinylidene-1-methyl-5-propylpyrrolidine typically involves the reaction of 1-methyl-5-propylpyrrolidine with hydrazine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinylidene-1-methyl-5-propylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents with or without catalysts.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced forms of the original compound.

    Substitution: New compounds with substituted functional groups.

Scientific Research Applications

2-Hydrazinylidene-1-methyl-5-propylpyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Hydrazinylidene-1-methyl-5-propylpyrrolidine involves its interaction with specific molecular targets and pathways. The hydrazinylidene group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of their activity. This compound may also interact with enzymes and receptors, influencing various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-2-pyrrolidinone: A structurally related compound with a pyrrolidinone ring.

    2-Pyrrolidinone: Another similar compound with a pyrrolidinone ring but lacking the hydrazinylidene group.

Uniqueness

2-Hydrazinylidene-1-methyl-5-propylpyrrolidine is unique due to the presence of the hydrazinylidene group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

61309-07-7

Molecular Formula

C8H17N3

Molecular Weight

155.24 g/mol

IUPAC Name

(1-methyl-5-propylpyrrolidin-2-ylidene)hydrazine

InChI

InChI=1S/C8H17N3/c1-3-4-7-5-6-8(10-9)11(7)2/h7H,3-6,9H2,1-2H3

InChI Key

JPRISMYGTRIRAI-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(=NN)N1C

Origin of Product

United States

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